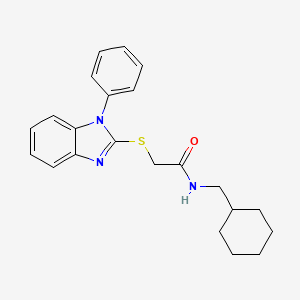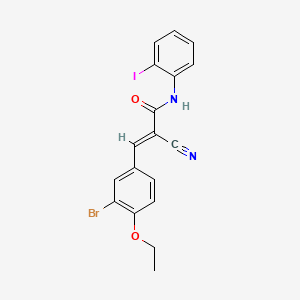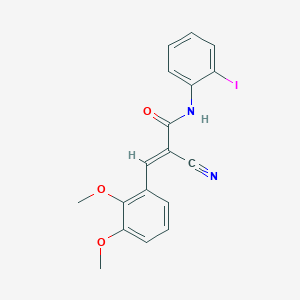
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide, also known as CBX, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CBX belongs to the class of benzimidazole derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide exerts its biological effects by binding to specific receptors or enzymes in the body. For example, N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been found to bind to the DNA of cancer cells, leading to the inhibition of cell growth and proliferation. N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and beta-glucuronidase, which are involved in various physiological processes.
Biochemical and physiological effects:
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been found to exhibit various biochemical and physiological effects. For example, N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has also been found to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents. Furthermore, N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has several advantages in laboratory experiments. It has been found to exhibit potent biological activity at low concentrations, making it a cost-effective compound for research purposes. N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide is also relatively stable, which allows for long-term storage and easy handling. However, N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has some limitations, including its solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide. One potential area of research is the development of N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide analogs with improved pharmacological properties. Another area of research is the investigation of N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide as a potential treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, the mechanism of action of N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide is not fully understood, and further research is needed to elucidate its exact mode of action.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide involves the reaction between 1-phenyl-2-(thiophen-2-yl)benzimidazole and cyclohexylmethylamine in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c26-21(23-15-17-9-3-1-4-10-17)16-27-22-24-19-13-7-8-14-20(19)25(22)18-11-5-2-6-12-18/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYHGADLQCAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CSC2=NC3=CC=CC=C3N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)


![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466849.png)
![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466851.png)

![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)


![1-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7466881.png)

![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)

![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)